molecular formula C12H7NO3 B11891635 3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile CAS No. 106695-72-1

3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile

Cat. No.: B11891635
CAS No.: 106695-72-1
M. Wt: 213.19 g/mol
InChI Key: KMRFOUKBAZNGEG-UHFFFAOYSA-N
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Description

3-Acetyl-2-oxo-2H-chromene-4-carbonitrile is a heterocyclic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-oxo-2H-chromene-4-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under various conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . Other methods include the use of piperidine, sodium ethoxide in ethanol, acetic acid with ammonium acetate in benzene, and basic aluminum oxide under grinding conditions .

Industrial Production Methods

Industrial production methods for this compound often focus on green chemistry approaches to minimize environmental impact. For example, the use of zeolitic imidazolate framework catalysts in dimethylformamide as a solvent has been reported . Additionally, phase transfer catalysts and iodine have been used to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-oxo-2H-chromene-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium ethoxide and piperidine are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

3-Acetyl-2-oxo-2H-chromene-4-carbonitrile has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 3-Acetyl-2-oxo-2H-chromene-4-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase and human leukocyte elastase, which are involved in various biological processes . The compound’s structure allows it to interact with these enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Acetyl-2-oxo-2H-chromene-4-carbonitrile apart is its unique combination of acetyl and cyano groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

106695-72-1

Molecular Formula

C12H7NO3

Molecular Weight

213.19 g/mol

IUPAC Name

3-acetyl-2-oxochromene-4-carbonitrile

InChI

InChI=1S/C12H7NO3/c1-7(14)11-9(6-13)8-4-2-3-5-10(8)16-12(11)15/h2-5H,1H3

InChI Key

KMRFOUKBAZNGEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2OC1=O)C#N

Origin of Product

United States

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